4-[2-(2-Methylpropanesulfonyl)ethyl]piperidine
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Overview
Description
4-[2-(2-Methylpropanesulfonyl)ethyl]piperidine is a chemical compound with the molecular formula C11H23NO2S. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is primarily used for research purposes and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Methylpropanesulfonyl)ethyl]piperidine typically involves the reaction of piperidine with 2-methylpropanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-Methylpropanesulfonyl)ethyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the sulfonyl group.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-(2-Methylpropanesulfonyl)ethyl]piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(2-Methylpropanesulfonyl)ethyl]piperidine involves its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, a six-membered heterocyclic amine.
4-(2-Methylpropanesulfonyl)piperidine: A closely related compound with similar structural features.
Icaridin: Another piperidine derivative with different functional groups and applications.
Uniqueness
4-[2-(2-Methylpropanesulfonyl)ethyl]piperidine is unique due to its specific sulfonyl group, which imparts distinct chemical and biological properties. This makes it valuable for specialized research applications and potential therapeutic uses.
Properties
Molecular Formula |
C11H23NO2S |
---|---|
Molecular Weight |
233.37 g/mol |
IUPAC Name |
4-[2-(2-methylpropylsulfonyl)ethyl]piperidine |
InChI |
InChI=1S/C11H23NO2S/c1-10(2)9-15(13,14)8-5-11-3-6-12-7-4-11/h10-12H,3-9H2,1-2H3 |
InChI Key |
ORGCIHXUSMCNTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CS(=O)(=O)CCC1CCNCC1 |
Origin of Product |
United States |
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